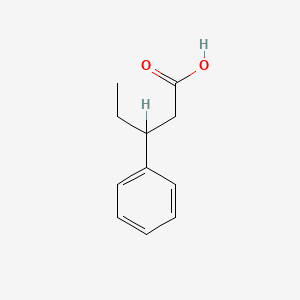

3-Phenylpentanoic acid

Descripción general

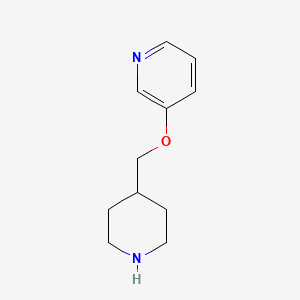

Descripción

3-Phenylpentanoic acid is a compound with the molecular formula C11H14O2 . It is also known by other names such as beta-Ethylbenzenepropanoic acid, 3-Phenylvaleric acid, and beta-Ethylhydrocinnamic acid .

Molecular Structure Analysis

The InChI code for 3-Phenylpentanoic acid isInChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) . The Canonical SMILES is CCC(CC(=O)O)C1=CC=CC=C1 . Physical And Chemical Properties Analysis

3-Phenylpentanoic acid has a molecular weight of 178.23 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 288.9±9.0 °C at 760 mmHg, and a flash point of 186.1±13.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Enantioseparation in Pharmaceutical Synthesis

3-Phenylpentanoic acid: has been utilized in the enantioseparation of racemic mixtures, particularly in the pharmaceutical industry. The process of diastereomeric salt formation using resolving agents like 2-Amino-1,2-diphenylethanol (ADPE) and cinchonidine is a critical step in producing optically pure compounds . This is essential for drugs where the presence of an unwanted enantiomer can cause adverse side effects.

Organic Synthesis

In organic chemistry, 3-Phenylpentanoic acid serves as a building block for synthesizing complex organic molecules. Its carboxylic acid group allows for various reactions, including esterification and amidation, which are pivotal in creating polymers, dyes, and other organic compounds .

Agrochemical Applications

Chiral molecules like 3-Phenylpentanoic acid play a significant role in the development of agrochemicals. The chirality of such compounds is crucial for the selective interaction with biological systems, which can lead to the development of more effective and less harmful pesticides and fertilizers .

Food Industry Enhancements

In the food industry, phenolic compounds, which include 3-Phenylpentanoic acid , are known for their antioxidant properties. They help in preserving the quality and extending the shelf life of food products. Additionally, they can contribute to the health benefits of foods due to their bioactive properties .

Cosmetic Formulations

3-Phenylpentanoic acid: can be incorporated into cosmetic products due to its antibacterial and anti-inflammatory properties. It is beneficial in the treatment of acne and other skin conditions. Moreover, its antioxidant effect helps in skin protection and rejuvenation .

Optoelectronic Materials

While direct applications of 3-Phenylpentanoic acid in optoelectronics are not well-documented, phenolic compounds are generally of interest in this field. They can be part of the synthesis of novel materials that exhibit desirable properties such as light absorption and emission, which are fundamental in the development of sensors, solar cells, and LEDs .

Safety and Hazards

3-Phenylpentanoic acid is labeled with the GHS07 pictogram. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

3-Phenylpentanoic acid is a small molecule that primarily targets the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biochemical processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids . The resulting changes could affect various biochemical processes, including protein synthesis.

Biochemical Pathways

3-Phenylpentanoic acid is likely involved in the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . This could potentially affect various downstream effects, including the synthesis of proteins and other bioactive molecules.

Result of Action

Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids and potentially affect protein synthesis and other biochemical processes . .

Propiedades

IUPAC Name |

3-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEKDDOCPZKREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308843 | |

| Record name | β-Ethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpentanoic acid | |

CAS RN |

5669-17-0 | |

| Record name | β-Ethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, beta-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYLPENTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | β-Ethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

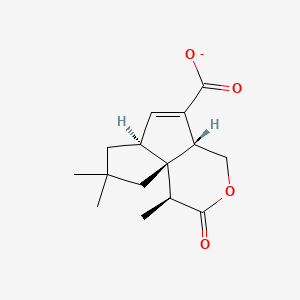

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any studies on the structure-activity relationship (SAR) of these compounds?

A3: While the provided research doesn't delve into detailed SAR studies, it does highlight a key structural insight. [] The comparison between the inhibitory activity of compounds 1a and 1b with AFPA demonstrates the impact of the phenyl substituent. This structural modification is responsible for shifting the selectivity of the compound towards GABA aminotransferase and away from GAD. Further research exploring different substituents at the 3-position, as well as modifications to other parts of the molecule, would be valuable for understanding the SAR and optimizing the inhibitory potency and selectivity of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)